Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-(trichloromethyl)quinazoline

Antiplasmodial SAR Pharmacophore

This specific CAS (3137-63-1) is the validated antiplasmodial scaffold featuring a mandatory 2-trichloromethyl pharmacophore essential for activity against multidrug-resistant P. falciparum (EC50 ≤2 µM). Generic 2-substituted analogs lack this activity, making this compound non-fungible in SAR studies. Its 4-chloro group enables diverse SNAr and optimized Sonogashira couplings. Procure this specific intermediate for hit-to-lead development.

Molecular Formula C9H4Cl4N2
Molecular Weight 281.9 g/mol
CAS No. 3137-63-1
Cat. No. B1298048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trichloromethyl)quinazoline
CAS3137-63-1
Molecular FormulaC9H4Cl4N2
Molecular Weight281.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H
InChIKeyKHWHZIOORKRESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(trichloromethyl)quinazoline (CAS 3137-63-1) for Antiplasmodial SAR & Heterocyclic Synthesis Procurement


4-Chloro-2-(trichloromethyl)quinazoline (CAS 3137-63-1, C9H4Cl4N2, MW 281.95 g/mol) is a 2,4-disubstituted quinazoline derivative that serves as the essential core intermediate in a well-documented antiplasmodial scaffold [1]. This molecule features two strategically reactive sites: a 4-chloro leaving group enabling diverse nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and a 2-trichloromethyl (CCl3) pharmacophoric group shown to be mandatory for antiplasmodial activity [2]. Unlike generic quinazoline building blocks, this specific substitution pattern has been validated through extensive structure-activity relationship (SAR) studies encompassing over 100 derivatives, establishing it as a privileged scaffold for hit-to-lead development against multidrug-resistant Plasmodium falciparum strains [3].

Why Generic 4-Chloroquinazolines Cannot Substitute for 4-Chloro-2-(trichloromethyl)quinazoline


Generic 4-chloroquinazolines bearing alternative 2-position substituents (e.g., methyl, H, aryl) fail to replicate the biological and synthetic profile of 4-chloro-2-(trichloromethyl)quinazoline. Direct comparative evidence demonstrates that the 2-trichloromethyl group is not merely a substituent but a mandatory pharmacophoric element: removal of the CCl3 group from active 2-trichloromethylquinazoline derivatives renders them completely inactive (EC50 >50 µM versus EC50 ≤2 µM for the parent trichloromethyl series) [1]. Furthermore, the trichloromethyl group imposes unique reactivity constraints in cross-coupling chemistry—substrates bearing polyhalogenated methyl groups are rarely compatible with Sonogashira conditions and require specifically optimized protocols to overcome competitive homodimerization [2]. Consequently, substituting with 4-chloro-2-methylquinazoline or 4-chloro-2-phenylquinazoline would eliminate antiplasmodial activity entirely while also altering the synthetic behavior in palladium-catalyzed transformations. The quantitative differentiation evidence below establishes precisely why this specific CAS registry number (3137-63-1) is non-fungible in medicinal chemistry procurement workflows.

Quantitative Differentiation Evidence for 4-Chloro-2-(trichloromethyl)quinazoline Versus Close Analogs


Mandatory 2-Trichloromethyl Group: Complete Activity Loss Upon Removal Versus Hit-Derived Potency

The 2-trichloromethyl group is essential for antiplasmodial activity in this scaffold class. A direct head-to-head comparison was conducted using the two most potent molecules from a 2020 SAR study: 4-carboxamido derivative 16 and 4-alkoxy derivative 41, which both exhibited EC50 ≤2 µM against the multiresistant K1 P. falciparum strain. Five derivatives were prepared that were structurally identical except for lacking the 2-CCl3 group (replaced with hydrogen or other substituents). All five non-trichloromethyl analogs were completely inactive, displaying EC50 >50 µM against the same K1 strain [1].

Antiplasmodial SAR Pharmacophore

Sonogashira Coupling Compatibility: Despite Competing Dimerization, 10–70% Yields Achieved Where Generic Chloromethylated Substrates Fail

Polyhalogenated methyl-substituted aromatics are typically incompatible with Sonogashira cross-coupling conditions, which represents a class-level limitation. Literature review confirms that mono- or polybromo/chloromethylated substrates, particularly in aromatic series, are very rarely successfully coupled via Sonogashira protocols [1]. Through systematic optimization of all reaction parameters, a specific procedure using Pd(OAc)2, Cs2CO3, and DMF was developed that enabled successful coupling of 4-chloro-2-trichloromethylquinazoline with various terminal alkynes. This optimized protocol yielded 14 original coupling products in 10–70% yields, depending on the alkyne used [1]. In contrast, initial attempts using standard conditions (Pd(PPh3)4, CuI, Et3N in THF) for 4-chloro-2-trichloromethylquinazoline with phenylacetylene afforded no expected cross-coupled product and instead produced undesired reduced homodimers in high yields [2].

Cross-coupling Sonogashira Synthetic methodology

DMAP-Catalyzed SNAr with Poorly Nucleophilic Alcohols: 35 Derivatives Synthesized in Good Yields Under Microwave Irradiation

4-Chloro-2-trichloromethylquinazoline undergoes DMAP-catalyzed nucleophilic aromatic substitution with poorly nucleophilic alcohols (benzylic alcohols and phenols) that would otherwise be unreactive. A series of 35 new 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines was synthesized in good yields using a fast (1 hour) general operating procedure under microwave irradiation [1]. This DMAP-catalyzed approach was also extended to heteroarylamino substituents, where 30 mol% DMAP in toluene under microwave conditions enabled coupling with amino nitrogen-containing heterocycles displaying poor nucleophilicity—reactions that previously required the more complex Buchwald-Hartwig cross-coupling as the only efficient method [2].

SNAr DMAP catalysis Microwave-assisted synthesis

Derived 4-Anilino-2-trichloromethylquinazolines: Potent Antiplasmodial Activity with Selectivity Indexes of 40–83

Using 4-chloro-2-trichloromethylquinazoline as the starting material, a solvent-free synthetic procedure generated 40 novel 4-anilino-2-trichloromethylquinazolines. Several of these compounds exhibited significant antiplasmodial activity against the W2 chloroquine-resistant P. falciparum strain with IC50 values ranging from 0.4 to 2.2 µM. Importantly, these same compounds demonstrated promising toxicological selectivity, with HepG2/W2 selectivity indexes of 40–83. These values were compared directly to the reference antimalarial drugs chloroquine and doxycycline [1].

Antiplasmodial Selectivity index Hit-to-lead

Suzuki-Miyaura Cross-Coupling: Direct 4-Arylation Under Standard Pd Catalysis

4-Chloro-2-trichloromethylquinazoline undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to yield 4-aryl-2-trichloromethylquinazolines. This transformation was successfully achieved using standard conditions: Pd(OAc)2 as catalyst, Cs2CO3 as base, in DMF under reflux for 2 hours [1]. Unlike the Sonogashira coupling, which required extensive optimization to overcome homodimerization, the Suzuki-Miyaura reaction proceeds without competing side reactions from the trichloromethyl group. This orthogonal reactivity profile distinguishes it from other 4-chloroquinazolines that may not tolerate the trichloromethyl group under similar conditions.

Suzuki-Miyaura Cross-coupling Quinazoline functionalization

Solvent-Free Derivatization: 40 Compounds Synthesized via Efficient, Scalable Procedure

A cheap, fast, and efficient solvent-free operating procedure was developed for synthesizing 4-anilino-2-trichloromethylquinazolines from 4-chloro-2-trichloromethylquinazoline. This methodology produced 40 compounds without requiring reaction solvents, offering advantages in cost, safety, and environmental impact compared to traditional solution-phase syntheses of related 4-aminoquinazolines [1]. The procedure stands in contrast to typical protocols for 4-chloro-2-arylquinazolines, which often require anhydrous solvents and longer reaction times.

Green chemistry Solvent-free synthesis Scalable methodology

Validated Application Scenarios for 4-Chloro-2-(trichloromethyl)quinazoline (CAS 3137-63-1) in Antiplasmodial Discovery


Medicinal Chemistry: Generation of 4-Anilino-2-trichloromethylquinazoline Antiplasmodial Hits

Utilize this compound as the core intermediate for synthesizing 4-anilino-2-trichloromethylquinazolines via a solvent-free protocol. As demonstrated in Section 3, derivatives exhibit IC50 values as low as 0.4 µM against the W2 chloroquine-resistant P. falciparum strain with selectivity indexes up to 83 relative to HepG2 cells [1]. This application is validated by a 40-compound library that produced multiple hit compounds suitable for further lead optimization.

Synthetic Methodology: Sonogashira Alkynylation of a Polyhalogenated Quinazoline Scaffold

Employ the optimized Sonogashira protocol (Pd(OAc)2, Cs2CO3, DMF) to introduce alkynyl groups at the 4-position, achieving 10–70% yields where generic chloromethylated substrates fail entirely [2]. This enables access to 4-alkynyl-2-trichloromethylquinazolines, expanding the chemical space accessible from this scaffold beyond what is achievable with 4-chloro-2-methylquinazoline or other analogs.

Parallel Library Synthesis: Rapid Diversification via DMAP-Catalyzed SNAr

Generate diverse 4-alkoxy- and 4-aryloxy-2-trichloromethylquinazoline libraries in 1 hour under microwave irradiation using DMAP catalysis. This approach produced 35 derivatives in good yields and identified 5 hit molecules with promising antiplasmodial activity (IC50 1.5–2 µM) and low cytotoxicity (CC50 25–45 µM) against the K1 multiresistant P. falciparum strain [3]. The method is suitable for parallel synthesis and high-throughput screening library construction.

SAR-Driven Lead Optimization: Validation of the 2-Trichloromethyl Pharmacophore

Use this compound as a positive control for establishing the essential nature of the 2-trichloromethyl group. As demonstrated by the complete loss of activity (EC50 >50 µM) in analogs lacking the CCl3 group [4], this scaffold provides a definitive SAR baseline for medicinal chemistry programs targeting novel antimalarial agents. Procurement of this specific CAS number ensures access to a pharmacophore-validated starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(trichloromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.